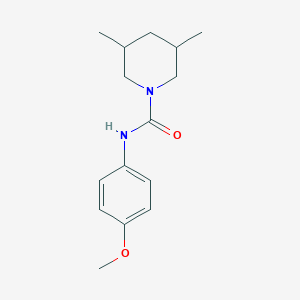
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one, also known as L-838,417, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of diazepanes and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various disorders.
Mécanisme D'action
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one is not fully understood, but it is believed to be a positive allosteric modulator of the GABA-A receptor. This receptor is the main inhibitory neurotransmitter in the brain and is involved in the regulation of anxiety, mood, and cognition. By enhancing the activity of this receptor, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could promote the growth of new neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity and good bioavailability, making it a safe and effective research tool. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one. One direction is to further investigate its mechanism of action and its effects on different subtypes of the GABA-A receptor. Another direction is to explore its potential therapeutic applications in humans, particularly for the treatment of anxiety, depression, and cognitive disorders. Additionally, it would be interesting to investigate the long-term effects of this compound on brain function and behavior. Overall, the research on this compound has the potential to provide new insights into the neurobiology of anxiety, depression, and cognition, and could lead to the development of novel therapies for these disorders.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one involves several steps, starting with the reaction of N-methylglycine with 4-fluorobenzyl bromide to form N-methyl-N-(4-fluorobenzyl)glycine. This intermediate is then reacted with 3-isopropyl-1,4-diazepan-5-one to form this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it suitable for scientific research.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. These findings suggest that this compound could be a promising candidate for the treatment of anxiety, depression, schizophrenia, and cognitive disorders.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[2-(methylamino)acetyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-13(2)16-12-21(18(24)10-20-3)9-8-17(23)22(16)11-14-4-6-15(19)7-5-14/h4-7,13,16,20H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAXLNSFULRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

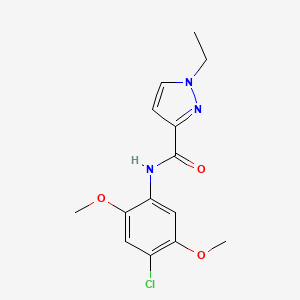
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
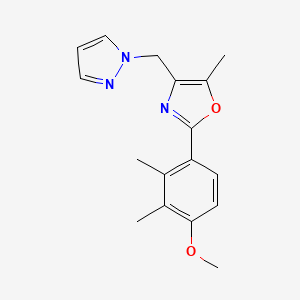
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
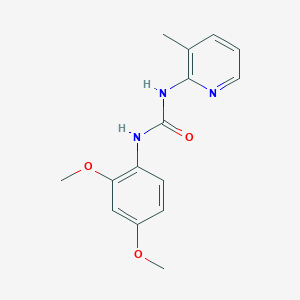
![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)
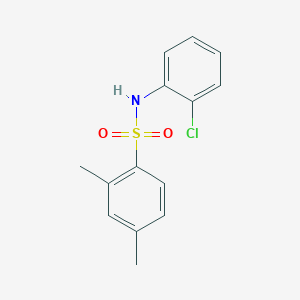
![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5374050.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B5374055.png)
